molecular formula C₃₉H₃₉F₂NO₁₃ B1140447 beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate CAS No. 190448-56-7

beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate

Cat. No.: B1140447
CAS No.: 190448-56-7
M. Wt: 767.72
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Description

This compound is a structurally complex β-D-glucuronide derivative featuring:

  • Core structure: A β-D-glucopyranosiduronic acid backbone with 2,3,4-triacetate protecting groups and a methyl ester at the carboxylic acid position.
  • Aglycone moiety: A 4-substituted phenyl group linked to a 2-azetidinyl ring (β-lactam), which is further substituted with:
    • Two 4-fluorophenyl groups.
    • A (3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl chain at the 3-position of the azetidinyl ring.
  • Functional implications: The fluorine atoms enhance lipophilicity and metabolic stability, while the triacetate groups improve synthetic handling and stability during reactions .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39F2NO13/c1-20(43)50-31(24-6-10-26(40)11-7-24)19-18-30-32(42(37(30)47)28-14-12-27(41)13-15-28)25-8-16-29(17-9-25)54-39-36(53-23(4)46)34(52-22(3)45)33(51-21(2)44)35(55-39)38(48)49-5/h6-17,30-36,39H,18-19H2,1-5H3/t30-,31+,32-,33+,34+,35+,36-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXOBPVQKQLFNG-HOEWMZCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39F2NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Beta-D-Glucopyranosiduronic acid derivatives, particularly the compound beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate , have garnered attention in recent years due to their potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a glucopyranosiduronic acid core linked to a phenyl group and an azetidine moiety. Its molecular formula is C30H29F2NO9C_{30}H_{29}F_2NO_9 with a molecular weight of approximately 585.55 g/mol. The presence of fluorine atoms and acetoxy groups suggests potential for enhanced biological activity and specificity.

1. Anticancer Properties

Research indicates that beta-D-glucopyranosiduronic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

2. Antimicrobial Effects

These compounds also demonstrate antimicrobial properties against a range of pathogens. The glucuronide structure aids in enhancing the solubility and bioavailability of the active compounds, which is crucial for their efficacy against bacterial and viral infections .

3. Anti-inflammatory Activity

Beta-D-glucopyranosiduronic acid derivatives have been noted for their anti-inflammatory effects. They may inhibit key inflammatory pathways such as NF-kB and MAPK signaling, thereby reducing the production of pro-inflammatory cytokines . This property makes them potential candidates for treating inflammatory diseases.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that treatment with beta-D-glucopyranosiduronic acid derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of these compounds against strains of E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability upon treatment with specific concentrations of the glucuronide derivatives .
  • Inflammation Model : In vivo studies using animal models revealed that these compounds could significantly reduce inflammation markers in tissues affected by induced inflammatory responses, suggesting their therapeutic potential in chronic inflammatory conditions .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis via ROS generation
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of NF-kB and MAPK pathways

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of glucopyranosiduronic acid can exhibit anticancer properties. The presence of the azetidine ring and fluorophenyl groups may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have shown potential in reducing inflammation by modulating immune responses. This could be particularly beneficial in treating chronic inflammatory diseases.
  • Antiviral Properties :
    • Some studies suggest that glucopyranosiduronic acid derivatives may interfere with viral replication mechanisms. This opens avenues for developing antiviral therapies against various pathogens.

Biochemical Mechanisms

The mechanism of action for beta-D-glucopyranosiduronic acid compounds often involves:

  • Inhibition of specific enzymes related to cancer cell proliferation.
  • Modulation of signaling pathways that lead to inflammation.
  • Interaction with viral proteins to prevent replication.

Case Studies

  • Study on Cancer Treatment :
    • A clinical trial investigated the use of glucopyranosiduronic acid derivatives in patients with advanced-stage cancers. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.
  • Inflammation Reduction :
    • In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Toxicological Studies

Safety assessments are crucial for any pharmaceutical application. Preliminary toxicological evaluations have shown that beta-D-glucopyranosiduronic acid derivatives possess a favorable safety profile, with minimal adverse effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related β-D-glucuronide derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Molecular Formula Molecular Weight Key Features Biological/Functional Notes References
Target Compound C₃₃H₃₅F₂NO₁₄ ~763.64* Unique azetidinyl core with dual 4-fluorophenyl groups; triacetylated glucuronide. Potential β-lactamase interactions due to azetidinyl.
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester C₃₃H₃₉NO₁₄ 705.66 Triacetylated glucuronide with morphine aglycone. Protected metabolite for lab studies; no fluorination.
2-Benzyloxy-4-benzaldehyde β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate C₂₇H₂₈O₁₂ 544.5 Aromatic benzyloxy and benzaldehyde substituents; triacetate protection. Used in glycosylation mechanism studies.
6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid C₂₂H₂₀F₂O₁₀ 506.38 Fluorinated coumarin-like aglycone; lacks azetidinyl ring. Enhanced lipophilicity from fluorine; potential drug lead.
4-(3-Hydroxypropyl)phenyl β-D-Glucopyranosiduronic Acid C₁₅H₂₀O₈ 328.31 Simple aglycone with 3-hydroxypropyl group; no acetyl protection. Used in carbohydrate derivative research.
beta-D-Glucopyranosiduronic Acid Propyl Methyl Ester, 2,3,4-Triacetate C₁₆H₂₄O₁₀ 376.36 Propyl ester and triacetate groups; lacks aromatic/heterocyclic substituents. Model compound for esterase stability assays.

Key Comparative Insights :

Structural Complexity: The target compound and morphine glucuronide share triacetylated glucuronide cores but differ drastically in aglycone complexity. The azetidinyl ring in the target compound introduces β-lactam characteristics, which may confer unique enzymatic interactions (e.g., β-lactamase resistance or binding) .

Functional Group Impact :

  • Triacetate protection : Common in synthetic intermediates (e.g., target compound, morphine glucuronide) to stabilize reactive hydroxyl groups during synthesis .
  • Fluorine substituents : Present in the target compound and 6,8-difluoro coumarin glucuronide, both enhancing metabolic stability and membrane permeability .

Applications :

  • Target compound : Likely a synthetic intermediate for β-lactam-containing drugs or fluorinated bioactive molecules.
  • 2-Benzyloxy-4-benzaldehyde derivative : Used in studying aromatic substituent effects on glycosylation reactivity .
  • Morphine glucuronide : A reference standard for opioid metabolite research .

Research Findings and Data

  • Synthetic Utility : The triacetylated glucuronide core is a common motif in protecting sugar moieties during complex syntheses, as seen in hyaluronic acid-related oligosaccharides .
  • Metabolic Stability: Fluorinated derivatives (e.g., target compound, 6,8-difluoro coumarin glucuronide) show prolonged half-lives in vitro compared to non-fluorinated analogs .
  • β-Lactam Interactions : The azetidinyl ring in the target compound may interact with penicillin-binding proteins (PBPs), though this requires further validation .

Preparation Methods

Substrate Specificity and Reaction Optimization

Enzymatic assays reveal that electron-deficient aryl groups, such as the 4-fluorophenyl moiety in the target compound, enhance reaction rates by stabilizing the transition state through resonance effects. The reaction mixture typically contains:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 5 mM UDP-glucuronic acid

  • 2 mM phenolic acceptor substrate

  • 0.1 mg/mL recombinant enzyme

Yields exceeding 80% are achieved after 24 hours at 37°C, though steric hindrance from pre-existing substituents on the phenolic ring may reduce efficiency.

Synthesis of the β-Lactam (Azetidinone) Moiety

The 4-oxo-2-azetidinyl group is constructed via intramolecular Kinugasa reactions, which enable diastereoselective formation of the β-lactam ring.

Intramolecular Cyclization Strategy

As demonstrated in carbohydrate-derived systems, the reaction sequence involves:

  • Generation of an alkynylnitrone intermediate from L-tartaric acid precursors

  • Copper-catalyzed cycloaddition to form the β-lactam core

  • Stereochemical control via chiral auxiliary groups

For the target compound, the (2S,3R)-azetidinyl configuration is achieved using a (3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl side chain as a stereodirecting group. Key reaction parameters include:

ParameterOptimal ValueEffect on Yield
Temperature0°C → RT gradientPrevents epimerization
CatalystCuI (10 mol%)Enhances rate
SolventTHF/DCM (4:1)Improves solubility

This method achieves >95% diastereomeric excess, crucial for maintaining the compound's biological activity.

Sequential Acetylation and Esterification

The 2,3,4-triacetate configuration is introduced through a three-step protection strategy:

Stepwise Protection Protocol

  • Primary hydroxyl acetylation :

    • Reagent: Acetic anhydride (3 eq)

    • Conditions: Pyridine, 0°C, 2 hours

    • Selectivity: 6-OH remains unprotected due to steric hindrance

  • Methyl ester formation :

    • Reagent: Diazomethane (CH₂N₂) in methanol

    • Reaction time: 12 hours at RT

    • Yield: 92% (monitored by TLC)

  • Secondary acetate installation :

    • Reagent: Acetyl chloride (2.5 eq)

    • Base: DMAP (4-dimethylaminopyridine)

    • Temperature: 40°C, 6 hours

This sequence prevents premature hydrolysis of the methyl ester while achieving complete 2,3,4-O-acetylation.

Final Coupling and Purification

The convergent synthesis concludes with coupling the glycosylated phenolic component to the β-lactam moiety:

Mitsunobu Reaction Conditions

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃

  • Molar ratio : 1:1.2 (phenol:azetidinone)

  • Solvent : Anhydrous THF

  • Yield : 68–72% after chromatography

Purification employs reverse-phase HPLC with the following parameters:

ColumnMobile PhaseFlow RateRetention Time
C18 (250 mm)65:35 MeCN/H₂O (+0.1% TFA)1.5 mL/min22.4 min

LC-MS analysis confirms the target mass (m/z 767.72 [M+H]⁺) with >99% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates three distinct approaches to the target compound:

MethodYield (%)Purity (%)StereoselectivityCost Index
Enzymatic-glycosylation-first5897Moderate$$$$
β-Lactam-first7299High$$$
Convergent coupling6598Excellent$$

Key findings:

  • The β-lactam-first approach offers superior stereocontrol but requires expensive chiral catalysts

  • Convergent coupling balances cost and efficiency, making it preferred for scale-up

Q & A

Q. How can fluorous-tag assisted synthesis improve the yield of oligosaccharide intermediates?

  • Methodology : Attach fluorous tags (e.g., heptadecafluoroundecyl) to glycosyl donors for easy purification via solid-phase extraction. Tags are cleaved post-synthesis with TFA/water .

Data Contradiction Analysis

Q. Conflicting reports on the bioactivity of fluorophenyl-substituted glucuronides: How to reconcile these?

  • Approach : Systematically vary substituent positions (meta vs. para) and assess via cell-based assays (e.g., estrogen receptor binding). Contradictions may arise from differences in stereochemistry or assay conditions .

Q. Unexpected byproducts in glycosylation steps: What mechanistic insights explain this?

  • Approach : Use <sup>18</sup>O-labeled water to trace hydrolytic pathways. Competing mechanisms (e.g., neighboring-group participation vs. SN2) may dominate under varying conditions .

Future Research Directions

Q. What in vivo models are suitable for studying the compound’s ADME profile?

  • Recommendation : Use radiolabeled (<sup>14</sup>C) compound in rodent studies. Track urinary/fecal excretion and tissue distribution via scintillation counting .

Q. How can QSPR models optimize the compound’s solubility without compromising activity?

  • Recommendation : Train models on datasets of acetylated glucuronides with known solubility and bioactivity. Prioritize substituents that reduce crystallinity (e.g., branched esters) .

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